

# 2,6-Difluorophenyl isocyanate melting point and boiling point

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,6-Difluorophenyl isocyanate**

Cat. No.: **B1332092**

[Get Quote](#)

## An In-depth Technical Guide on the Physical Properties of **2,6-Difluorophenyl Isocyanate**

This technical guide provides a comprehensive overview of the melting and boiling points of **2,6-difluorophenyl isocyanate**, targeted at researchers, scientists, and professionals in the field of drug development. This document outlines the physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding the factors that influence these characteristics.

## Core Physical Properties of **2,6-Difluorophenyl Isocyanate**

**2,6-Difluorophenyl isocyanate** is a chemical intermediate of interest in organic synthesis and pharmaceutical research. Its physical properties, particularly its melting and boiling points, are critical for its handling, purification, and reaction control.

## Data Presentation

The experimentally determined melting and boiling points for **2,6-difluorophenyl isocyanate** are summarized in the table below. These values are reported as "literature" values, indicating they are established and cited in scientific literature.

| Property      | Value                                            | Conditions     |
|---------------|--------------------------------------------------|----------------|
| Melting Point | 22-25 °C <a href="#">[1]</a> <a href="#">[2]</a> | Not Applicable |
| Boiling Point | 60 °C <a href="#">[1]</a>                        | at 10 mmHg     |

## Experimental Protocols for Physical Property Determination

While specific experimental reports for **2,6-difluorophenyl isocyanate** are not detailed in the provided search results, the following are generalized, standard laboratory protocols for determining the melting and boiling points of organic compounds.

### Melting Point Determination

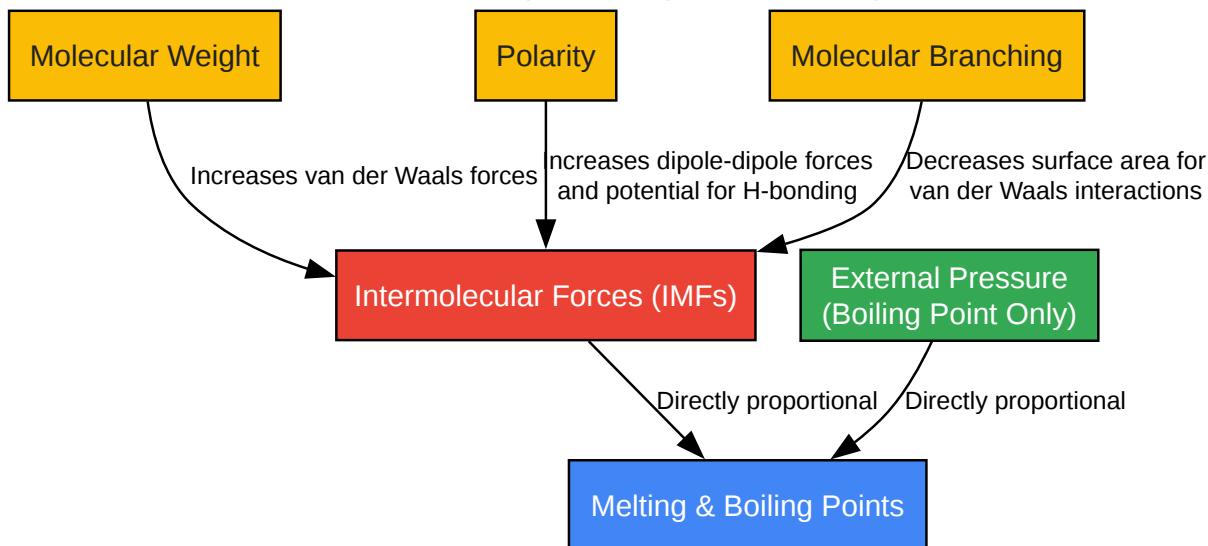
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[\[3\]](#) A common method for determining the melting point involves a capillary tube apparatus.

Protocol using a Capillary Tube Method (e.g., Mel-Temp Apparatus or Thiele Tube):

- Sample Preparation: A small amount of the solid **2,6-difluorophenyl isocyanate** is finely powdered and packed into a thin-walled capillary tube, sealed at one end.[\[4\]](#)[\[5\]](#)
- Apparatus Setup: The capillary tube containing the sample is placed in a heating block or oil bath adjacent to a thermometer.[\[4\]](#)
- Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

### Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since boiling points are pressure-dependent, the pressure at which the measurement is taken must be recorded.


Protocol using the Thiele Tube Method:

- Sample Preparation: A small volume of liquid **2,6-difluorophenyl isocyanate** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6][7]
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[6]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]
- Observation: As the liquid heats, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[6]

## Visualization of Influencing Factors

The melting and boiling points of a compound are influenced by several intermolecular and molecular factors. The following diagram illustrates the logical relationships between these factors.

## Factors Influencing Melting and Boiling Points



[Click to download full resolution via product page](#)

Caption: Logical diagram of factors affecting melting and boiling points.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-DIFLUOROPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 2. 2,6-Difluorophenyl isocyanate, 97% | Fisher Scientific [fishersci.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]

- To cite this document: BenchChem. [2,6-Difluorophenyl isocyanate melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332092#2-6-difluorophenyl-isocyanate-melting-point-and-boiling-point>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)